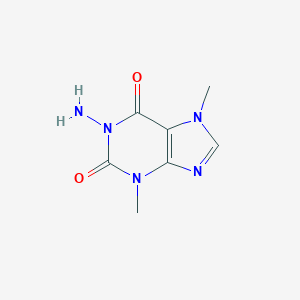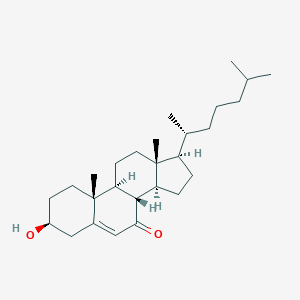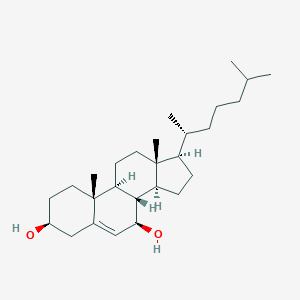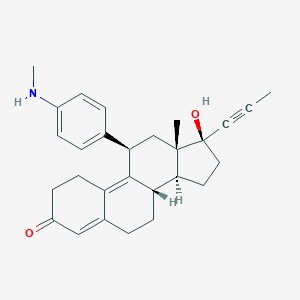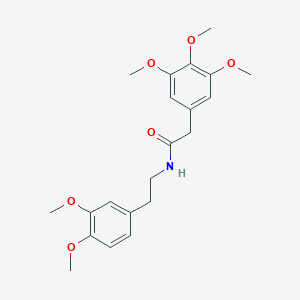
3,4-二羟基苯丙酮
描述
3’,4’-二羟基苯丙酮是一种有机化合物,化学式为C₉H₁₀O₃。它是一种白色结晶固体,具有独特的芳香气味。 该化合物可溶于乙醇、乙醚和氯仿,但仅微溶于水 。它在各种化学研究和工业应用中都有应用。
科学研究应用
3’,4’-二羟基苯丙酮在科学研究中有多种应用:
作用机制
3’,4’-二羟基苯丙酮主要通过其作为α-甲基多巴的代谢产物的作用发挥其作用。它通过氧化脱氨形成,并参与各种生化途径。 该化合物与单胺氧化酶和儿茶酚-O-甲基转移酶等酶相互作用,影响多巴胺等神经递质的代谢 。
类似化合物:
3’,4’-二羟基苯乙酸: 多巴胺的代谢产物,具有类似的羟基,但官能团不同。
3’,4’-二羟基苯乙醇: 3’,4’-二羟基苯丙酮的还原形式。
3’,4’-二羟基苯甲醛: 具有类似羟基但羰基官能团不同的醛.
独特性: 3’,4’-二羟基苯丙酮因其作为α-甲基多巴的代谢产物的特殊作用及其参与氧化脱氨过程而具有独特性。 其独特的化学结构使其能够参与各种反应,使其在研究和工业应用中都具有价值 。
生化分析
Biochemical Properties
3,4-Dihydroxyphenylacetone is a metabolite of α-methylDopa, produced by oxidative deamination . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme DHPAA synthase, which catalyzes the production of 3,4-dihydroxyphenylacetaldehyde (DHPAA) directly from L-dopa .
Cellular Effects
These metabolites have significant roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3,4-Dihydroxyphenylacetone involves its conversion to DHPAA by the enzyme DHPAA synthase . This reaction is part of a minor pathway of dopamine metabolism
Metabolic Pathways
3,4-Dihydroxyphenylacetone is involved in the metabolic pathway of α-methylDopa, where it is produced by oxidative deamination . It interacts with the enzyme DHPAA synthase in this process .
准备方法
合成路线和反应条件: 3’,4’-二羟基苯丙酮可以通过还原3’,4’-二羟基苯丙醛来合成。 该过程涉及在受控条件下使用还原剂如硼氢化钠 。 另一种方法涉及在3’,4’-二羟基苯丙醛合酶催化下,对α-甲基多巴进行脱羧脱氨 。
工业生产方法: 在工业环境中,该化合物是由α-甲基多巴的氧化脱氨制得的。 该方法因其效率和可扩展性而被优先选择 。
反应类型:
氧化: 3’,4’-二羟基苯丙酮可以被氧化生成3’,4’-二羟基苯乙酸。
还原: 该化合物可以被还原生成3’,4’-二羟基苯乙醇。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
主要产物:
氧化: 3’,4’-二羟基苯乙酸。
还原: 3’,4’-二羟基苯乙醇。
取代: 各种取代的苯丙酮,取决于引入的取代基.
相似化合物的比较
3’,4’-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar hydroxyl groups but different functional groups.
3’,4’-Dihydroxyphenylethanol: A reduced form of 3’,4’-dihydroxyphenylacetone.
3’,4’-Dihydroxybenzaldehyde: An aldehyde with similar hydroxyl groups but different carbonyl functionality.
Uniqueness: 3’,4’-Dihydroxyphenylacetone is unique due to its specific role as a metabolite of α-methyl dopa and its involvement in the oxidative deamination process. Its distinct chemical structure allows it to participate in a variety of reactions, making it valuable in both research and industrial applications .
属性
IUPAC Name |
1-(3,4-dihydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBETDGCMQLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179739 | |
| Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-44-8 | |
| Record name | 1-(3,4-Dihydroxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydroxyphenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROXYPHENYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161KA24ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydroxyphenylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-dihydroxyphenylacetone interact with Dopa decarboxylase (DDC), and what are the downstream effects?
A: 3,4-Dihydroxyphenylacetone acts as an active site-directed affinity label for DDC. [] It binds to the active site of the enzyme and leads to time- and concentration-dependent irreversible inactivation. [] This inactivation occurs through the trapping of the pyridoxal 5'-phosphate (PLP) cofactor in a ternary complex with the lysine residue in the active site and the 3,4-dihydroxyphenylacetone molecule. [] This interaction ultimately inhibits the enzyme's activity.
Q2: Can you elaborate on the formation of 3,4-dihydroxyphenylacetone in the context of DDC activity?
A: DDC catalyzes the conversion of α-methyldopa to 3,4-dihydroxyphenylacetone and ammonia. [] This reaction consumes molecular oxygen and proceeds through the intermediate α-methyldopamine, which doesn't accumulate significantly during the process. [] Interestingly, under anaerobic conditions, α-methyldopamine accumulates, and the production of both 3,4-dihydroxyphenylacetone and ammonia is significantly reduced. []
Q3: Besides its interaction with DDC, has 3,4-dihydroxyphenylacetone been identified in other metabolic contexts?
A: Yes, research indicates that 3,4-dihydroxyphenylacetone is also a metabolite of carbidopa, an aromatic amino acid decarboxylase inhibitor. [] It has been detected in the urine of humans and dogs after carbidopa administration. []
Q4: What is the significance of the different covalent adducts formed between DDC and either 3,4-dihydroxyphenylacetone or serotonin?
A: While both 3,4-dihydroxyphenylacetone and serotonin (5-HT) can inactivate DDC by forming covalent adducts with PLP, the specific adducts formed differ in their absorbance, fluorescence, and circular dichroism (CD) characteristics. [] This suggests that although both molecules lead to enzyme inactivation, the underlying mechanisms and the precise nature of their interaction with DDC and PLP are distinct. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)
